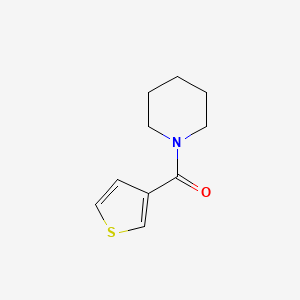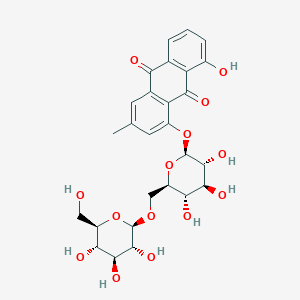
Chrysophanol-1-O-beta-gentiobioside
Vue d'ensemble
Description
Chrysophanol-1-O-beta-gentiobioside: is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is a tricyclic aromatic hydrocarbon, and its multiple functional groups, including hydroxyl, glucopyranosyl, and methyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Mécanisme D'action
Target of Action
Chrysophanol-1-O-β-gentiobioside, an anthraquinone glycoside isolated from Cassia obtusifolia seeds, shows selective inhibition of hMAO-A isozyme activity . Monoamine oxidase A (MAO-A) is an enzyme that catalyzes the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Mode of Action
The compound interacts with the MAO-A isozyme, inhibiting its activity. This inhibition can lead to an increase in the levels of monoamines, which are essential for transmitting signals in the brain .
Biochemical Pathways
By inhibiting the MAO-A isozyme, Chrysophanol-1-O-β-gentiobioside affects the monoaminergic system, particularly the serotonergic and noradrenergic pathways. These pathways are involved in various physiological functions, including mood regulation, stress response, and cognitive processes .
Result of Action
The inhibition of MAO-A by Chrysophanol-1-O-β-gentiobioside can lead to increased levels of monoamines in the brain. This can potentially result in improved mood and cognitive function, given the role of these neurotransmitters in these processes .
Analyse Biochimique
Biochemical Properties
Chrysophanol-1-O-β-gentiobioside interacts with the hMAO-A isozyme, a type of enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . The compound shows selective inhibition of this enzyme, with an IC50 value of 96.15 μM .
Cellular Effects
The cellular effects of Chrysophanol-1-O-β-gentiobioside are primarily related to its inhibitory action on the hMAO-A isozyme By inhibiting this enzyme, the compound can potentially influence various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, Chrysophanol-1-O-β-gentiobioside exerts its effects by binding to the hMAO-A isozyme and inhibiting its activity . This can lead to changes in the levels of monoamine neurotransmitters, which can in turn affect various cellular processes.
Metabolic Pathways
Chrysophanol-1-O-β-gentiobioside is involved in the metabolism of monoamine neurotransmitters through its interaction with the hMAO-A isozyme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chrysophanol-1-O-beta-gentiobioside typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include glycosylation, hydroxylation, and methylation reactions. The glycosylation step involves the attachment of glucopyranosyl groups to the anthraquinone core, usually through the use of glycosyl donors and catalysts under controlled conditions. Hydroxylation and methylation are achieved using appropriate reagents and catalysts to introduce the hydroxyl and methyl groups at specific positions on the anthraquinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the anthraquinone ring, allowing for the introduction of different functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols) are used under various conditions, including reflux and catalysis.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its glycosylated form enhances its solubility and bioavailability, making it a valuable tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The presence of glucopyranosyl groups may improve its pharmacokinetic profile.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings.
Comparaison Avec Des Composés Similaires
Anthraquinone: A simpler analog without the glycosyl and hydroxyl groups.
1,3,6-Trihydroxy-2-methyl-anthraquinone: A derivative with additional hydroxyl groups.
Physcion: A naturally occurring anthraquinone with similar glycosylation patterns.
Uniqueness: Chrysophanol-1-O-beta-gentiobioside stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of glucopyranosyl groups enhances its solubility and bioavailability, making it more effective in biological applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial purposes.
Propriétés
IUPAC Name |
8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-5-11-17(21(33)16-10(18(11)30)3-2-4-12(16)29)13(6-9)39-27-25(37)23(35)20(32)15(41-27)8-38-26-24(36)22(34)19(31)14(7-28)40-26/h2-6,14-15,19-20,22-29,31-32,34-37H,7-8H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODDFZWQVWOAW-ONMHTNRHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C(=O)C5=C(C2=O)C=CC=C5O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121875 | |
| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54944-38-6 | |
| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54944-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-hydroxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


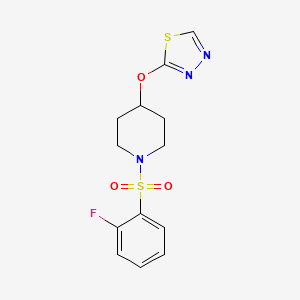
![2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2777388.png)
![2-(4-chlorophenoxy)-2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2777391.png)
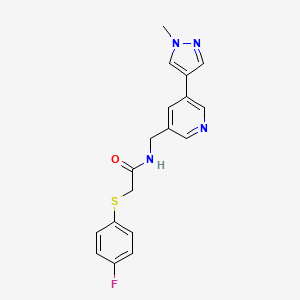
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
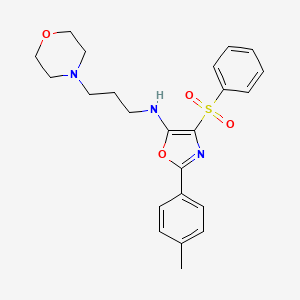
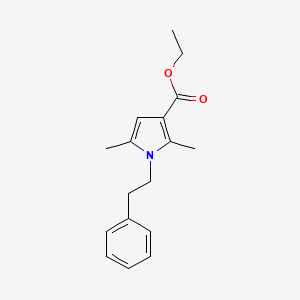
![3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![N'-CYCLOHEPTYL-N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PIPERIDIN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2777399.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanol](/img/structure/B2777404.png)
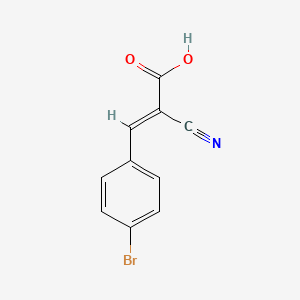
![2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2777406.png)
